

Butyl octanoate CAS number and molecular weight

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Compound of Interest

Compound Name: *Butyl octanoate*

Cat. No.: *B146159*

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An In-depth Technical Guide to **Butyl Octanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **butyl octanoate**, a fatty acid ester with applications ranging from flavor and fragrance to pharmaceuticals. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for a scientific audience.

Chemical Identification

Butyl octanoate is the ester formed from the condensation of octanoic acid and n-butanol.^[1] It is also known by several synonyms, including butyl caprylate and n-octanoic acid butyl ester.^[1]^[2]^[3]

Identifier	Value
CAS Number	589-75-3[4]
Molecular Formula	C ₁₂ H ₂₄ O ₂
Molecular Weight	200.32 g/mol
IUPAC Name	butyl octanoate
SMILES	<chem>CCCCCCCC(=O)OCCCC</chem>
InChI Key	PSXNDMJWRZYVTM-UHFFFAOYSA-N

Physicochemical Properties

Butyl octanoate is a colorless to pale yellow liquid characterized by a fruity odor. Its hydrophobic nature, owing to the long carbon chain, dictates its solubility primarily in organic solvents with minimal solubility in water.

Property	Value
Appearance	Colorless clear liquid
Odor	Fruity, Buttery, Herbal
Boiling Point	240-241 °C at 760 mmHg
Melting Point	-42.9 °C
Density	~0.86 g/cm ³ at 20 °C
Flash Point	98.89 °C (210 °F)
Vapor Pressure	0.035 mmHg at 25 °C (estimated)
Refractive Index	1.423 - 1.426 at 25 °C
Solubility	Soluble in alcohol; Insoluble in water (3.517 mg/L at 25°C est.)
logP (o/w)	4.861 (estimated)

Synthesis of Butyl Octanoate

Butyl octanoate can be synthesized via chemical or enzymatic methods. Traditional chemical synthesis involves the direct esterification of octanoic acid with butanol, while enzymatic methods offer milder reaction conditions.

Chemical Synthesis: Fischer Esterification

This method involves the acid-catalyzed reaction between octanoic acid and butanol.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), n-butanol (1.5 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) in a suitable solvent like toluene.
- **Reaction:** Heat the mixture to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.
- **Monitoring:** The reaction progress is monitored by observing the cessation of water collection.
- **Work-up:** After cooling the mixture to room temperature, the organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude **butyl octanoate** can be further purified by vacuum distillation.

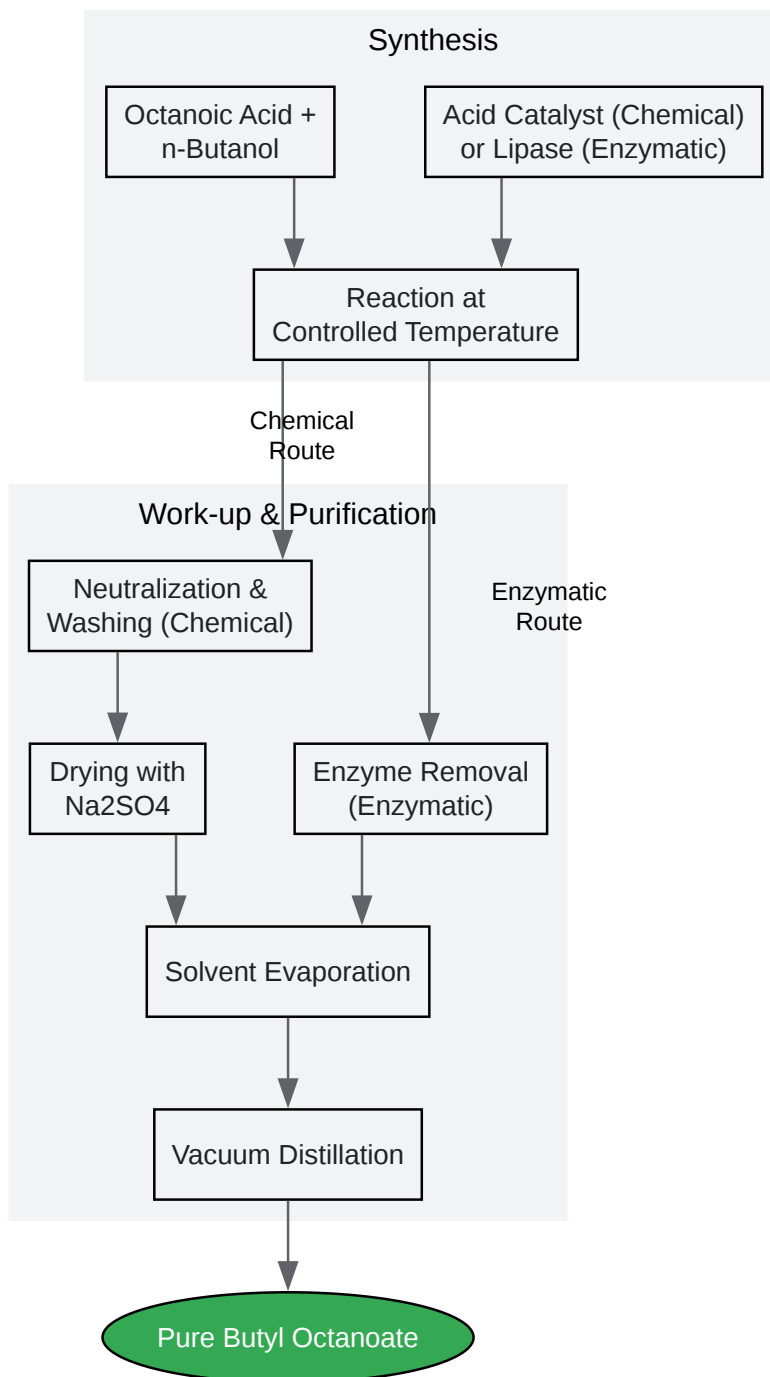
Enzymatic Synthesis

Enzymatic synthesis utilizes lipases as biocatalysts, offering high specificity and milder reaction conditions, which is particularly valuable in the food and fragrance industries.

Experimental Protocol:

- **Reaction Setup:** In a screw-capped vial, combine octanoic acid (1.0 equivalent) and n-butanol (1.0 equivalent). The reaction can be performed in a solvent-free system or in a non-polar organic solvent like hexane.
- **Enzyme Addition:** Add an immobilized lipase, such as Novozym 435 (*Candida antarctica* lipase B), typically at a concentration of 5-10% by weight of the substrates.
- **Reaction:** Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., using a rotary shaker).
- **Monitoring:** The reaction progress is monitored by taking aliquots at various time intervals and analyzing them by gas chromatography (GC) to determine the conversion rate.
- **Purification:** Upon completion, the immobilized enzyme is removed by filtration. If a solvent was used, it is evaporated under reduced pressure to yield the product.

Diagram 1: General Synthesis Workflow for Butyl Octanoate

[Click to download full resolution via product page](#)Diagram 1: General Synthesis Workflow for **Butyl Octanoate**.

Applications in Research and Drug Development

While widely used as a flavoring and fragrance agent, **butyl octanoate** and similar esters are gaining attention in the pharmaceutical sector.

- **Solvent and Excipient:** Due to its lipophilic nature and low toxicity, it is explored for use in drug formulations as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).
- **Penetration Enhancer:** In topical and transdermal drug delivery, lipophilic esters can interact with the stratum corneum, potentially increasing the permeation of APIs through the skin. The mechanism is thought to involve the fluidization of skin lipids.
- **Intermediate in Organic Synthesis:** It can serve as a starting material or intermediate in the synthesis of more complex molecules.

While **butyl octanoate** itself is not directly implicated in specific signaling pathways, the modification of APIs through esterification (prodrugs) is a common strategy in drug development to improve pharmacokinetic properties such as absorption and distribution.

Analytical Characterization

Gas Chromatography (GC) is the primary analytical technique for the characterization and quantification of volatile esters like **butyl octanoate**.

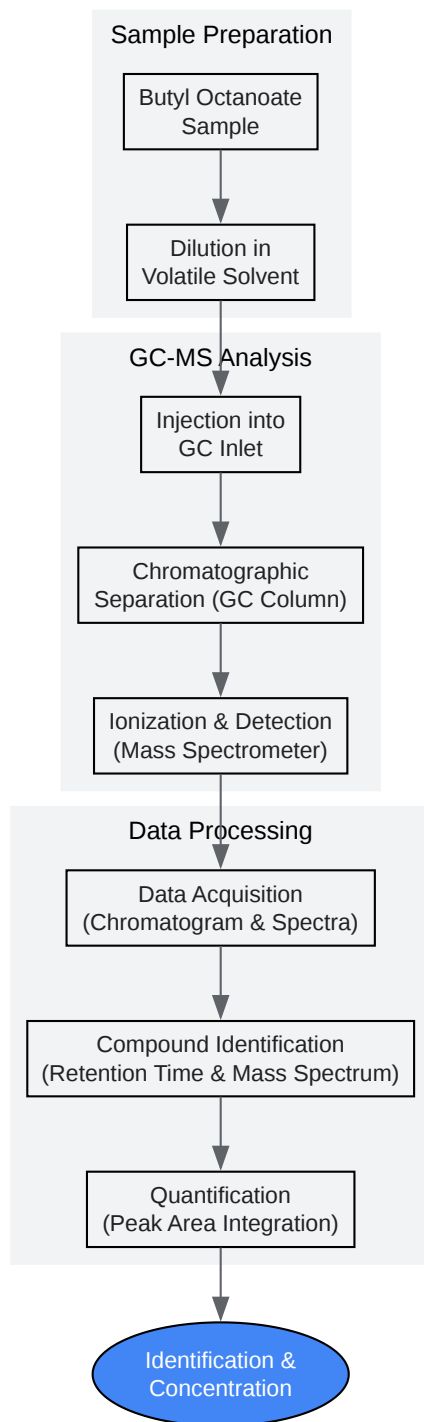
Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the **butyl octanoate** sample in a volatile organic solvent (e.g., hexane or ethyl acetate). An internal standard may be added for quantitative analysis.
- **GC System:** Use a gas chromatograph equipped with a mass spectrometer (MS) detector. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the heated GC inlet.
- **Separation:** Program the GC oven with a temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary

phase. For example: start at 70°C, ramp to 300°C.

- Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.
- Data Analysis: Identify **butyl octanoate** by its characteristic retention time and by comparing its mass spectrum to reference libraries. Quantification is achieved by integrating the peak area relative to a calibration curve or an internal standard.

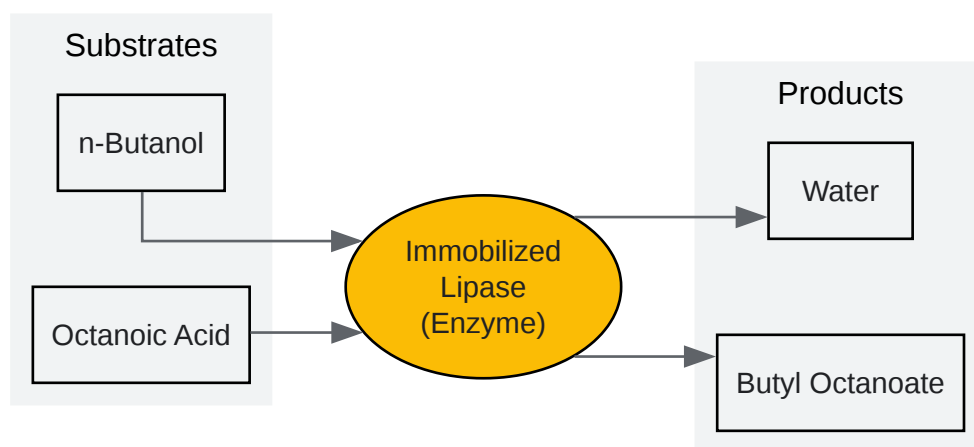
Diagram 2: Analytical Workflow for Butyl Octanoate via GC-MS

[Click to download full resolution via product page](#)Diagram 2: Analytical Workflow for **Butyl Octanoate** via GC-MS.

Safety and Handling

Butyl octanoate is considered to have low toxicity and poses minimal health risks under normal handling conditions. However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It should be used in a well-ventilated area. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

Diagram 3: Conceptual Model of Lipase-Catalyzed Synthesis



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Diagram 3: Conceptual Model of Lipase-Catalyzed Synthesis.

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